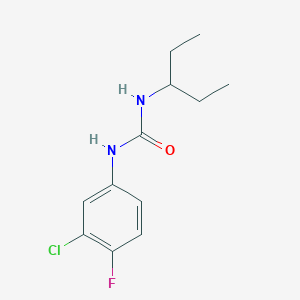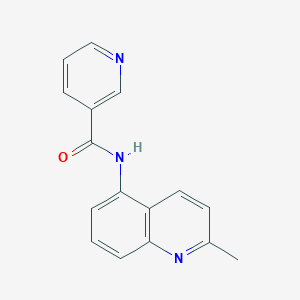
N-(2-methylquinolin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylquinolin-5-yl)nicotinamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents . This compound, specifically, combines the structural features of quinoline and nicotinamide, which are both known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-5-yl)nicotinamide typically involves the reaction of 2-methylquinoline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylquinolin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
N-(2-methylquinolin-5-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of N-(2-methylquinolin-5-yl)nicotinamide involves its interaction with various molecular targets and pathways. It is known to influence NAD±dependent enzymes, contributing to redox reactions and energy production in cells. Additionally, it exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
N-(7-chloroquinolin-4-yl)piperazine-1-carbothioamide: Exhibits antimalarial activity.
5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile: Shows significant anticancer activity.
Uniqueness
N-(2-methylquinolin-5-yl)nicotinamide is unique due to its combined structural features of quinoline and nicotinamide, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific research applications and potential therapeutic uses .
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-7-8-13-14(18-11)5-2-6-15(13)19-16(20)12-4-3-9-17-10-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLPYPPECQUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropyl}urea](/img/structure/B5287463.png)
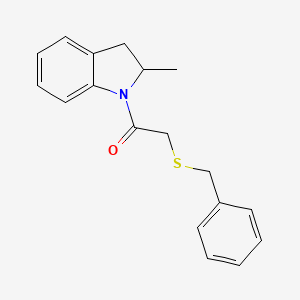
![3-[(dimethylamino)methyl]-1-[(4-methylphenoxy)acetyl]-3-piperidinol](/img/structure/B5287478.png)
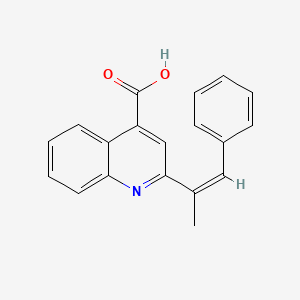
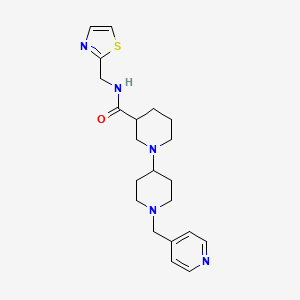
![N-methyl-1-[3-(methylthio)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5287498.png)
![2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-CYCLOPROPYLACETAMIDE](/img/structure/B5287511.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5287516.png)
![N-(2,4-DIMETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5287523.png)
![propan-2-yl (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoate](/img/structure/B5287528.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5287548.png)
![6-[1-(3,5-dimethylphenoxy)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5287555.png)
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5287561.png)
